[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid
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Overview
Description
[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of isopropylmagnesium chloride in tetrahydrofuran. The reaction is carried out at low temperatures to control the internal temperature and ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid can undergo substitution reactions, particularly in the presence of suitable nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are typically used.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of biologically active molecules, including inhibitors for enzymes such as lactate dehydrogenase.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is catalyzed by palladium in Suzuki-Miyaura coupling reactions, where the boronate ester reacts with an aryl or vinyl halide to form the desired biaryl product .
Comparison with Similar Compounds
[4-trifluoromethoxyphenyl]boronic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid: Similar but with the fluoro group in a different position on the phenyl ring.
Uniqueness:
Reactivity: The presence of both fluoro and trifluoroethoxy groups enhances the reactivity of [4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid in various chemical reactions.
Applications: Its unique structure makes it suitable for specific applications in organic synthesis and drug development that other similar compounds may not be as effective in.
Properties
CAS No. |
2246896-69-3 |
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Molecular Formula |
C8H7BF4O3 |
Molecular Weight |
237.9 |
Purity |
95 |
Origin of Product |
United States |
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